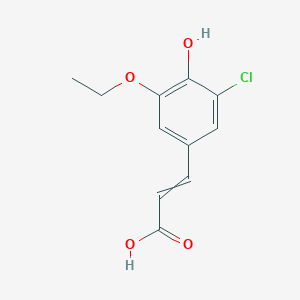

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-2-16-9-6-7(3-4-10(13)14)5-8(12)11(9)15/h3-6,15H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUHTSAEWCRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild heating.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

Agricultural Applications

The primary application of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is as a herbicide . Its effectiveness in inhibiting the growth of unwanted plant species makes it valuable for controlling vegetation without adversely affecting desired crops. The herbicidal properties stem from its ability to disrupt specific biochemical pathways in target plants.

| Property | Value |

|---|---|

| Herbicidal Activity | Effective against various weed species |

| Selectivity | Minimal impact on non-target plants |

Pharmacological Applications

Recent studies have indicated that this compound may possess significant biological activities , including:

- Antioxidant Properties : Preliminary research suggests that it can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anticancer Potential : In vitro studies have demonstrated that the compound inhibits cell proliferation in cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 10 to 25 µM, indicating effective cytotoxicity at low concentrations.

Case Studies

Case Study 1: Anticancer Activity

- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound induced apoptosis, as evidenced by increased levels of caspase-3 activity and PARP cleavage.

Case Study 2: Inhibition of Enzymatic Activity

- The compound was shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. In vitro assays reported over 70% inhibition at concentrations above 20 µM.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparative analysis with other known compounds is essential.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 - 25 | Inhibition of MMPs and induction of apoptosis |

| Compound A | 15 - 30 | Direct DNA intercalation |

| Compound B | 5 - 20 | Inhibition of specific kinases |

Mechanism of Action

The mechanism by which 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity to enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₁H₁₁ClO₄

- Functional Groups :

- Carboxylic acid (-COOH): Imparts acidity and hydrogen-bonding capability.

- Hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups: Influence solubility and intermolecular interactions.

- Chlorine substituent: Enhances lipophilicity and modulates electronic effects on the aromatic ring.

Comparison with Similar Compounds

This section evaluates structural analogs, focusing on substituent variations and their effects on physicochemical properties.

Structural Analogs and Substitution Patterns

Impact of Substituent Modifications

(a) Hydroxyl (-OH) vs. Methoxy (-OCH₃) at Position 4

- Target Compound (4-OH): Forms strong hydrogen bonds (donor and acceptor), enhancing solubility in polar solvents (e.g., water, ethanol) . Likely exhibits higher melting point due to robust crystal packing via -OH and -COOH interactions.

- Methoxy Analog (4-OCH₃): Lacks hydrogen-bond donor capacity, reducing aqueous solubility but increasing lipophilicity (logP +0.5–1.0 vs. target) . Molar mass increases by 14 g/mol due to -OCH₃ substitution.

(b) Thiazole-Containing Analog

- Structural Features : A thiazole ring (heterocycle with S and N) is introduced via a methoxy linker at position 4 .

- Electronic Effects : The electron-withdrawing thiazole reduces carboxylic acid pKa (4.53 vs. ~5 for typical -COOH), enhancing ionization at physiological pH.

- Steric and Electronic Impact : The bulky thiazole group may hinder molecular planarity, affecting binding to biological targets (e.g., enzymes or receptors).

Hydrogen-Bonding and Crystal Packing

Biological Activity

3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, often referred to by its chemical structure or as a derivative of phenolic compounds, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a 3-chloro-5-ethoxy-4-hydroxyphenyl substituent. The presence of the chloro and ethoxy groups is significant for its biological activity, influencing both solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxyl group on the phenolic ring is crucial for scavenging free radicals, potentially reducing oxidative stress in biological systems .

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways. For example, it has been suggested that such compounds may inhibit lipoxygenase (LOX), which is involved in the biosynthesis of leukotrienes, mediators of inflammation .

Antimicrobial Properties

The antimicrobial activity of phenolic compounds is well documented. The structural features of this compound may confer similar properties, making it a candidate for further exploration against various bacterial strains.

Study 1: Inhibition of Type III Secretion System (T3SS)

A recent study investigated the effect of various phenolic compounds on the Type III secretion system (T3SS) in pathogenic bacteria like E. coli. The findings indicated that certain derivatives could significantly inhibit T3SS activity, which is crucial for bacterial virulence . This suggests potential applications in developing antibacterial agents.

Study 2: Antioxidant Screening

In a comparative study assessing antioxidant activities among various phenolic compounds, this compound was evaluated using DPPH radical scavenging assays. The results demonstrated a notable scavenging ability, supporting its potential use in therapeutic applications aimed at oxidative stress-related diseases .

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed to evaluate the safety profile of this compound. Using cell lines exposed to varying concentrations, it was observed that while some cytotoxic effects were noted at high concentrations, the compound exhibited selectivity towards cancerous cells compared to normal cells .

Data Table: Biological Activities Compared

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between substituted benzaldehydes and propionic acid derivatives. For example, analogous compounds like 3-hydroxy-4-methoxycinnamic acid are synthesized via base-catalyzed aldol condensation . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (ethanol or DCM), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures improves yield ( ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the α,β-unsaturated carbonyl system (δ ~7.0–7.5 ppm for vinyl protons, δ ~170 ppm for carbonyl carbon). The chloro and ethoxy substituents appear as distinct singlets (δ ~3.8–4.2 ppm for ethoxy protons) .

- Mass Spectrometry : Use high-resolution ESI-MS to identify the molecular ion [M-H]⁻ at m/z 241.0273 (predicted CCS 148.9 Ų) and adducts like [M+Na]+ at m/z 265.0238 (CCS 161.4 Ų) for structural confirmation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., COX-2, kinases) using fluorescence-based protocols. For cytotoxicity, employ MTT assays on cancer cell lines (IC50 determination). Dose-response curves (1–100 µM) and positive controls (e.g., aspirin for COX-2) validate activity. Ensure solvent controls (DMSO ≤0.1%) to avoid false positives ().

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Challenges include obtaining high-quality crystals via vapor diffusion (e.g., methanol/water). Hydrogen-bonding patterns (e.g., O-H···O interactions between hydroxyl and carbonyl groups) confirm tautomerism. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings . Use WinGX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Contradictions often arise from varying assay conditions (pH, serum content) or impurity profiles. Solutions include:

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., RPMI-1640 media, 5% FBS).

- Analytical Purity : Validate compound integrity via HPLC-DAD (>98% purity) and LC-MS to rule out degradation products.

- Meta-Analysis : Compare datasets using tools like PCA to identify outliers or confounding variables ().

Q. What computational strategies predict interaction modes with biological targets, and how can they guide experimental design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., HDACs). Prioritize the α,β-unsaturated acid moiety for covalent binding simulations.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- ADMET Prediction : SwissADME evaluates logP (∼2.5) and bioavailability scores to prioritize in vivo testing ( ).

Data Contradiction Analysis

Q. Why might collision cross-section (CCS) values from ion mobility spectrometry differ between labs?

- Methodological Answer : Variability arises from drift gas composition (N₂ vs. He) and calibration standards. Use T-wave ion mobility (Waters) with calibrants like tetraalkylammonium salts. Report CCS values as averages ±5% RSD and validate with open-access databases (e.g., MetCCS). For [M-H]⁻, expected CCS is 148.9 Ų (N₂) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its reactive α,β-unsaturated system?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.